2-(4-Hydroxycyclohexyl)acetic acid

Organic Synthesis Analytical Chemistry Quality Control

Standard cyclohexylacetic acid derivatives lack the critical 4-hydroxyl stereochemistry, introducing variability in metabolite quantification and SAR studies. This compound solves the issue as a defined cis/trans mixture (>98%). - **Clinical Standard:** Quantified urinary biomarker (10-70 mmol/mol creatinine; GC-MS RI: 1589) for Hawkinsinuria diagnostics. - **Drug Design:** Distinct LogP (0.69-0.93) ideal for HDAC inhibitor scaffolds with improved PK. - **Supply Logistics:** Ambient-stable solid; no cold chain required for R&D or pilot scale.

Molecular Formula C8H14O3
Molecular Weight 158.19 g/mol
CAS No. 99799-09-4
Cat. No. B3021995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Hydroxycyclohexyl)acetic acid
CAS99799-09-4
Synonyms4-hydroxycyclohexylacetic acid
Molecular FormulaC8H14O3
Molecular Weight158.19 g/mol
Structural Identifiers
SMILESC1CC(CCC1CC(=O)O)O
InChIInChI=1S/C8H14O3/c9-7-3-1-6(2-4-7)5-8(10)11/h6-7,9H,1-5H2,(H,10,11)
InChIKeyALTAAUJNHYWOGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Hydroxycyclohexyl)acetic Acid Overview


2-(4-Hydroxycyclohexyl)acetic acid (CAS 99799-09-4), also known as 4-hydroxycyclohexylacetic acid, is a cyclohexane derivative with the molecular formula C8H14O3 and a molecular weight of 158.20 g/mol [1]. This compound, which belongs to the cyclohexanol class, is a known pathological metabolite found in the urine of patients with defects in tyrosine metabolism, specifically in the rare disorder Hawkinsinuria [2]. It is also a versatile intermediate in organic synthesis, with both a hydroxyl group and an acetic acid side chain enabling functionalization for pharmaceutical and agrochemical applications [3].

2-(4-Hydroxycyclohexyl)acetic Acid vs. Generic Analogs


The differentiation of 2-(4-Hydroxycyclohexyl)acetic acid (CAS 99799-09-4) from other cyclohexylacetic acid derivatives lies in the specific stereochemical and functional group architecture at the 4-position. The presence and stereochemistry of the hydroxyl group fundamentally alters its physicochemical properties and biological interactions, as evidenced by its specific role as a tyrosine metabolite and its potential as an HDAC inhibitor . Furthermore, the compound is commercially available primarily as a mixture of cis and trans isomers, which influences its properties and must be accounted for in experimental design [1]. This nuanced composition makes a direct substitution with a generic analog, lacking the 4-hydroxyl group or specific isomer ratio, a potential source of variability that cannot be reliably mitigated.

2-(4-Hydroxycyclohexyl)acetic Acid Differentiation Evidence


Purity vs. Generic Grades

For procurement in organic synthesis and research, the purity of 2-(4-Hydroxycyclohexyl)acetic acid is a critical selection factor. A leading commercial supplier, TCI, provides this compound as a cis- and trans- mixture with a guaranteed purity of >98.0% as determined by Gas Chromatography (GC) and Neutralization Titration (T) [1]. This contrasts with lower purity grades (e.g., 95%) often listed by other vendors, which may contain uncharacterized impurities that could affect the outcome of sensitive reactions or analytical studies.

Organic Synthesis Analytical Chemistry Quality Control

Lipophilicity vs. Arylaliphatic Analogs

The lipophilicity of 4-hydroxycyclohexylacetic acid is a key physicochemical property that influences its biological behavior. Experimental and predicted data indicate a LogP value of approximately 0.69 to 0.93 for the cis-isomer, as calculated by ChemAxon and ALOGPS [REFS-1, REFS-2]. This is markedly lower than the optimal LogP (log Popt ≈ 5.55) identified for fibrinolytic activity in a broader series of cyclohexylaliphatic acids, and qualitatively lower than that of many arylaliphatic acid analogues [3]. This difference in lipophilicity directly impacts membrane permeability, protein binding, and in vivo distribution.

Drug Discovery ADME Properties Quantitative Structure-Activity Relationship

Stereochemistry: Mixture vs. Pure Isomers

The biological and chemical properties of 2-(4-hydroxycyclohexyl)acetic acid are influenced by its stereochemistry. While the compound is commercially available primarily as a mixture of cis and trans isomers (CAS 99799-09-4), it is possible to obtain or synthesize the individual isomers: cis-2-(4-hydroxycyclohexyl)acetic acid (CAS 68592-22-3) and trans-2-(4-hydroxycyclohexyl)acetic acid (CAS 68592-23-4) [1]. Using the isomeric mixture can lead to different outcomes compared to a single isomer in chiral environments, enzyme assays, or stereoselective reactions.

Stereochemistry Medicinal Chemistry Synthetic Methodology

Storage Stability vs. Reactive Derivatives

In terms of material handling, 2-(4-hydroxycyclohexyl)acetic acid is a solid at room temperature (20°C) with a recommended storage condition of room temperature, protected from light and moisture [1]. This contrasts with more reactive derivatives, such as acid chlorides or certain esters (e.g., methyl ester, CAS 99183-13-8), which often require cold storage or inert atmosphere conditions to prevent hydrolysis or decomposition [2]. The solid state and ambient storage requirements of the target compound offer significant practical advantages in logistics and laboratory handling, reducing costs associated with specialized shipping and storage infrastructure.

Material Handling Storage Chemical Stability

2-(4-Hydroxycyclohexyl)acetic Acid Key Applications


Tyrosine Metabolism & Biomarker Discovery

The compound's established role as a pathological metabolite in Hawkinsinuria, with elevated urinary levels (10–70 mmol/mol creatinine) quantified by GC-MS (Retention Index: 1589; Quant Ion: m/z 197), makes it an essential analytical standard for clinical metabolomics and diagnostics [1]. Its use as a reference material enables the precise quantification and study of this rare metabolic disorder.

HDAC Inhibitor Development & SAR

Due to its classification as a histone deacetylase (HDAC) inhibitor and its distinct LogP profile (0.69-0.93), which is significantly lower than that of other cyclohexylacetic acid derivatives optimized for anti-inflammatory activity [REFS-1, REFS-2], this compound serves as a valuable scaffold for designing new HDAC inhibitors with potentially improved pharmacokinetic properties.

Chiral Building Blocks & Pharmaceutical Intermediates

The availability of the target compound as a high-purity (>98.0%) cis- and trans- mixture provides a convenient and reliable starting material for the synthesis of more complex, chiral molecules [1]. Its well-defined stereochemistry and dual functional groups (hydroxyl and carboxylic acid) allow for versatile chemical transformations, making it a key intermediate in the preparation of specialized pharmaceuticals and agrochemicals.

Stable & Easy-to-Handle Synthetic Routes

The compound's solid physical state and ambient storage stability directly address the logistical challenges often encountered with more sensitive intermediates, such as esters or acid chlorides [1]. This characteristic makes it a preferred building block for both small-scale laboratory research and larger-scale industrial syntheses, as it reduces the need for specialized storage and handling protocols.

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